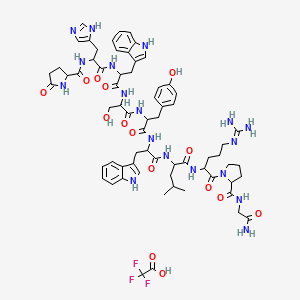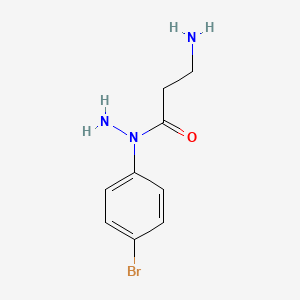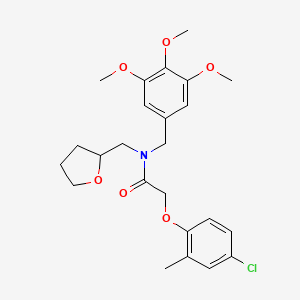
3'-(Chloromethyl)-2-methyl-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3'-(Chlormethyl)-2-methyl-1,1'-Biphenyl: ist eine organische Verbindung, die sich durch eine Biphenylstruktur mit einer Chlormethylgruppe in der 3'-Position und einer Methylgruppe in der 2-Position auszeichnet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen:
Friedel-Crafts-Alkylierung: Eine übliche Methode zur Synthese von 3'-(Chlormethyl)-2-methyl-1,1'-Biphenyl umfasst die Friedel-Crafts-Alkylierung von Biphenyl mit Chlormethylmethylether in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid. Die Reaktion erfolgt typischerweise unter wasserfreien Bedingungen, um eine Hydrolyse des Ethers zu verhindern.
Grignard-Reaktion: Ein weiterer Ansatz umfasst die Reaktion von 2-Methylbiphenyl mit Chlormethylmagnesiumbromid (einem Grignard-Reagenz). Diese Methode erfordert eine sorgfältige Temperaturkontrolle und eine inerte Atmosphäre, um Nebenreaktionen zu vermeiden.
Industrielle Produktionsverfahren: Die industrielle Produktion skaliert diese Labormethoden oft hoch und optimiert die Reaktionsbedingungen für höhere Ausbeuten und Reinheit. Kontinuierliche Flussreaktoren und fortschrittliche Reinigungstechniken wie Destillation und Umkristallisation werden häufig eingesetzt.
Chemische Reaktionsanalyse
Reaktionstypen:
Substitutionsreaktionen: Die Chlormethylgruppe kann nucleophile Substitutionsreaktionen eingehen, bei denen das Chloratom durch verschiedene Nucleophile wie Hydroxid, Amine oder Thiole ersetzt wird.
Oxidationsreaktionen: Die Methylgruppe kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carboxylgruppe oxidiert werden.
Reduktionsreaktionen: Die Chlormethylgruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu einer Methylgruppe reduziert werden.
Häufige Reagenzien und Bedingungen:
Nucleophile Substitution: Natriumhydroxid in wässriger oder alkoholischer Lösung.
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Hauptprodukte:
Substitution: Abhängig vom Nucleophil können die Produkte 3'-(Hydroxymethyl)-2-methyl-1,1'-Biphenyl, 3'-(Aminomethyl)-2-methyl-1,1'-Biphenyl usw. umfassen.
Oxidation: 3'-(Carboxymethyl)-2-methyl-1,1'-Biphenyl.
Reduktion: 2,3'-Dimethyl-1,1'-Biphenyl.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Depending on the nucleophile, products can include 3’-(Hydroxymethyl)-2-methyl-1,1’-biphenyl, 3’-(Aminomethyl)-2-methyl-1,1’-biphenyl, etc.
Oxidation: 3’-(Carboxymethyl)-2-methyl-1,1’-biphenyl.
Reduction: 2,3’-Dimethyl-1,1’-biphenyl.
Wissenschaftliche Forschungsanwendungen
Chemie:
Zwischenprodukt in der organischen Synthese: Wird als Baustein für komplexere Moleküle in Pharmazeutika und Agrochemikalien verwendet.
Ligand in der Koordinationschemie: Die Biphenylstruktur kann als Ligand in Metallkomplexen dienen, die in der Katalyse nützlich sind.
Biologie und Medizin:
Arzneimittelentwicklung: Potenzieller Vorläufer für die Synthese von biologisch aktiven Verbindungen.
Biochemische Sonden: Einsatz bei der Entwicklung von Sonden zur Untersuchung biochemischer Wege.
Industrie:
Materialwissenschaften: Verwendung bei der Synthese von Polymeren und fortschrittlichen Materialien mit spezifischen elektronischen Eigenschaften.
Chemische Herstellung: Einsatz bei der Herstellung von Spezialchemikalien und Zwischenprodukten.
Wirkmechanismus
Der Wirkmechanismus von 3'-(Chlormethyl)-2-methyl-1,1'-Biphenyl hängt von seiner Anwendung ab. In der organischen Synthese wirkt es aufgrund des Vorhandenseins der Chlormethylgruppe als Elektrophil und ermöglicht verschiedene Substitutionsreaktionen. In der Koordinationschemie kann die Biphenylstruktur an Metallzentren koordinieren und die Reaktivität und Stabilität der resultierenden Komplexe beeinflussen.
Wirkmechanismus
The mechanism of action of 3’-(Chloromethyl)-2-methyl-1,1’-biphenyl depends on its application. In organic synthesis, it acts as an electrophile due to the presence of the chloromethyl group, facilitating various substitution reactions. In coordination chemistry, the biphenyl structure can coordinate to metal centers, influencing the reactivity and stability of the resulting complexes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
3'-(Brommethyl)-2-methyl-1,1'-Biphenyl: Ähnliche Struktur, aber mit einem Bromatom anstelle von Chlor, was die Reaktivität und Selektivität in Substitutionsreaktionen beeinflussen kann.
3'-(Hydroxymethyl)-2-methyl-1,1'-Biphenyl: Enthält eine Hydroxymethylgruppe, wodurch es reaktiver gegenüber einer weiteren Funktionalisierung ist.
2-Methyl-1,1'-Biphenyl: Fehlt die Chlormethylgruppe, wodurch es weniger reaktiv in Substitutionsreaktionen ist.
Einzigartigkeit: 3'-(Chlormethyl)-2-methyl-1,1'-Biphenyl ist aufgrund des Vorhandenseins sowohl einer Chlormethyl- als auch einer Methylgruppe einzigartig, was ein Gleichgewicht zwischen Reaktivität und Stabilität bietet, das in verschiedenen synthetischen Anwendungen nützlich ist. Die Chlormethylgruppe ist besonders vielseitig und ermöglicht eine Vielzahl chemischer Transformationen.
Die Vielseitigkeit und Reaktivität dieser Verbindung machen sie zu einem wertvollen Werkzeug sowohl in der akademischen Forschung als auch in industriellen Anwendungen.
Eigenschaften
Molekularformel |
C14H13Cl |
|---|---|
Molekulargewicht |
216.70 g/mol |
IUPAC-Name |
1-(chloromethyl)-3-(2-methylphenyl)benzene |
InChI |
InChI=1S/C14H13Cl/c1-11-5-2-3-8-14(11)13-7-4-6-12(9-13)10-15/h2-9H,10H2,1H3 |
InChI-Schlüssel |
PPGMSSTYDOBHML-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=CC=CC(=C2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[(morpholine-4-sulfonyl)amino]-3-phenylpropanoate](/img/structure/B12120797.png)
![methyl 2-amino-1-(2,4-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12120798.png)


![4-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12120817.png)
![1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione](/img/structure/B12120823.png)
![4-fluoro-N-{3-[(4-methoxyphenyl)amino]quinoxalin-2-yl}-2-methylbenzene-1-sulfonamide](/img/structure/B12120824.png)
![1-Phenyl-4-sulfanylidene-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B12120828.png)


![N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanamide](/img/structure/B12120846.png)



